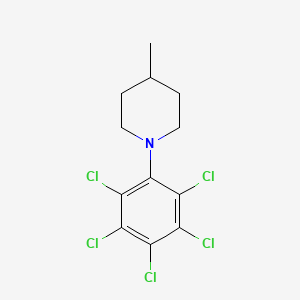

4-Methyl-1-(pentachlorophenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-(2,3,4,5,6-pentachlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl5N/c1-6-2-4-18(5-3-6)12-10(16)8(14)7(13)9(15)11(12)17/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTWGTGUKBMSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methyl 1 Pentachlorophenyl Piperidine

Contemporary Strategies for Piperidine (B6355638) Ring Formation and Functionalization

The piperidine moiety is a crucial structural motif found in numerous natural products and pharmaceutical agents. nih.gov Consequently, a wide array of synthetic methods for its construction have been developed, ranging from classical cyclization reactions to more complex multi-component strategies. nih.govtaylorfrancis.com

Cyclization Reactions for the Construction of Substituted Piperidine Rings

The formation of the 4-methylpiperidine (B120128) core can be achieved through various cyclization strategies. One of the most direct and well-established methods is the catalytic hydrogenation of 4-methylpyridine (B42270) (γ-picoline). This reaction typically employs transition metal catalysts such as platinum, palladium, or rhodium under hydrogen pressure to reduce the aromatic pyridine (B92270) ring to the corresponding saturated piperidine. whiterose.ac.ukchemicalbook.com While effective, this method can require harsh conditions. tandfonline.com

More contemporary approaches offer greater control and versatility. Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring. For instance, the reductive amination of a suitably designed δ-amino ketone can furnish the desired cyclic amine. beilstein-journals.orgyoutube.com Other advanced methods include intramolecular aza-Michael additions, electrophilic cyclizations, and radical-mediated amine cyclizations, which allow for the formation of the piperidine ring from various acyclic precursors. nih.gov Electroreductive cyclization of an imine with a terminal dihaloalkane represents another innovative approach, often facilitated by the use of a flow microreactor to improve efficiency and yield. beilstein-journals.orgnih.gov

| Cyclization Strategy | Typical Precursors | Key Features |

| Catalytic Hydrogenation | 4-Methylpyridine | Direct reduction of the aromatic ring; often requires high pressure/temperature. whiterose.ac.uktandfonline.com |

| Intramolecular Reductive Amination | δ-Amino ketones | Forms the C-N bond and ring simultaneously under reducing conditions. beilstein-journals.orgyoutube.com |

| Aza-Michael Addition | N-tethered alkenoic amines | Organocatalytic or base-induced cyclization. nih.gov |

| Radical Cyclization | Linear amino-aldehydes | Utilizes radical intermediates, often catalyzed by transition metals like cobalt. nih.gov |

| Electroreductive Cyclization | Imines and dihaloalkanes | Employs electrochemical reduction, can be performed in a flow reactor. beilstein-journals.orgnih.gov |

Multi-component Reaction (MCR) Approaches to Piperidine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex and highly functionalized piperidines. taylorfrancis.comtandfonline.comacs.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. acs.org

While a direct MCR for 4-Methyl-1-(pentachlorophenyl)piperidine is not established, various MCRs can generate polysubstituted piperidine scaffolds that could be subsequently modified. taylorfrancis.com For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can yield a functionalized piperidine skeleton. taylorfrancis.com Pseudo five-component reactions have also been developed, reacting aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, and Meldrum's acid to produce highly substituted piperidines. acs.org The strategic selection of components in such reactions could theoretically lead to a precursor of 4-methylpiperidine.

| MCR Approach | Number of Components | Typical Reactants | Key Advantage |

| Three-Component | 3 | Aromatic Aldehyde, Amine, Acetoacetic Ester taylorfrancis.com | Efficient one-pot synthesis of functionalized piperidones. taylorfrancis.com |

| Pseudo Five-Component | 4 (5 effective) | Aromatic Aldehyde, Ammonium Acetate, β-Nitrostyrene, Meldrum's Acid acs.org | Creates highly complex and diverse piperidine structures. acs.org |

| Yb(OTf)₃/AgOTf Catalyzed | 3 | Dimethyl Malonate, Formaldehyde, O-benzyl oxime tandfonline.com | Provides access to piperidones containing a β-amino acid template. tandfonline.com |

Enantioselective and Diastereoselective Synthesis of Piperidine Scaffolds

Achieving stereocontrol is paramount in modern synthetic chemistry. For piperidine rings, which can possess multiple stereocenters, enantioselective and diastereoselective methods are crucial for accessing specific stereoisomers. nih.govacs.org While 4-methylpiperidine itself is achiral, these principles are vital for synthesizing more complex, chirally-defined analogs.

Diastereoselective synthesis can be achieved by controlling the approach of reagents to a pre-existing stereocenter or by setting multiple stereocenters in a single step with a defined spatial relationship. acs.org For instance, the diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening, can produce densely substituted, oxygenated piperidines. nih.govacs.org Hydrogenation of substituted pyridines often yields cis-piperidines, which can then be epimerized under basic conditions to the corresponding trans-diastereomers. whiterose.ac.uk

Enantioselective strategies often rely on chiral catalysts or auxiliaries. Asymmetric hydrogenation of prochiral pyridinium (B92312) salts or substituted pyridines using chiral transition-metal complexes can provide access to enantiomerically enriched piperidines. nih.gov Other methods include enantioselective cyclization reactions, such as organocatalyzed intramolecular Michael additions, or leveraging a chiral pool approach starting from naturally occurring chiral molecules. nih.govnih.gov

Incorporation of the Pentachlorophenyl Moiety: Advanced N-Arylation Techniques

The final key transformation in the synthesis of this compound is the formation of the aryl-nitrogen bond between the 4-methylpiperidine nitrogen and the pentachlorophenyl ring. This step is challenging due to the steric hindrance and the electron-deficient nature of the pentachlorophenyl group.

Transition-Metal Catalyzed Coupling Reactions for Aryl-Nitrogen Bond Formation

Modern transition-metal catalysis offers powerful solutions for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for the N-arylation of amines. This reaction would involve coupling 4-methylpiperidine with a pentachlorinated benzene (B151609) derivative, such as hexachlorobenzene (B1673134). The reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). The choice of ligand is critical for accommodating the sterically demanding substrates and achieving high yields. Ruthenium-catalyzed reactions have also been explored for C-H activation and arylation of piperidines, though typically at the C-2 position. nih.gov

| Catalytic System | Metal | Typical Ligand | Key Substrates |

| Buchwald-Hartwig Amination | Palladium | Biaryl phosphines (e.g., XPhos) | Aryl Halide (Hexachlorobenzene), Amine (4-Methylpiperidine) |

| Ullmann Condensation | Copper | (Not always required) | Aryl Halide, Amine, High Temperatures |

| Ruthenium-Catalyzed C-H Activation | Ruthenium | N-directing groups | Piperidine, Aryl Halide |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Highly Chlorinated Aromatics

Nucleophilic Aromatic Substitution (SNAr) is a viable, often catalyst-free, alternative for N-arylation, particularly on highly electron-deficient aromatic rings. masterorganicchemistry.comnih.gov The five chlorine atoms on the pentachlorophenyl ring are powerful electron-withdrawing groups, which activate the ring towards attack by nucleophiles. masterorganicchemistry.com

In this strategy, 4-methylpiperidine acts as the nucleophile, attacking a molecule of hexachlorobenzene to displace one of the chloride leaving groups. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. nih.govyoutube.com Typically, SNAr reactions require elevated temperatures and a polar aprotic solvent (e.g., DMSO, DMF) to proceed at a reasonable rate. The presence of a strong base can also facilitate the reaction by deprotonating the amine, increasing its nucleophilicity. youtube.com This method is advantageous for its operational simplicity and avoidance of expensive transition-metal catalysts.

Regioselective Introduction of the Methyl Group at the Piperidine 4-Position

The precise placement of a methyl group at the 4-position of the piperidine ring is a critical step in the synthesis of the target compound. Several strategies can be employed to achieve this regioselectivity, primarily starting from either a pre-functionalized piperidine precursor or a pyridine derivative.

One of the most common and effective methods for synthesizing 4-methylpiperidine is the catalytic hydrogenation of 4-methylpyridine. chemicalbook.com This approach is attractive due to the commercial availability of the starting pyridine. The reaction typically involves the use of a heterogeneous catalyst, such as ruthenium on a support, under a hydrogen atmosphere. A study by Qian et al. demonstrated the successful hydrogenation of 4-methylpyridine to 4-methylpiperidine with high yield. chemicalbook.com While the reactivity of 4-methylpyridine was noted to be slightly lower than that of unsubstituted pyridine, requiring a longer reaction time for full conversion, the desired product was obtained in excellent yield without significant by-products. chemicalbook.com

Alternatively, functionalization of a pre-existing piperidine ring offers another route. For instance, rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective introduction of substituents on the piperidine ring. nih.gov By carefully selecting the catalyst and the nitrogen-protecting group, it is possible to direct functionalization to specific positions. While direct methylation via this method is less common, the principles of catalyst-controlled regioselectivity are well-established. For example, using specific rhodium catalysts, functional groups can be directed to the C-4 position of the piperidine ring. nih.gov

Another approach involves the use of 4-piperidone (B1582916) as a starting material. A Wittig reaction using a methyl-substituted phosphonium (B103445) ylide can introduce a methylene (B1212753) group at the 4-position, which can then be subsequently reduced to a methyl group. A patent describes the synthesis of 4-methylenepiperidine (B3104435) from 1-benzylpiperidine-4-one using methyl triphenyl phosphonium bromide. google.com The resulting exocyclic double bond can be stereoselectively hydrogenated to afford the 4-methylpiperidine scaffold.

The choice of synthetic route for obtaining the 4-methylpiperidine core often depends on the availability of starting materials, desired scale, and the stereochemical requirements of the final product.

Optimization of Synthetic Pathways and Reaction Efficiencies

The formation of the C(aryl)-N bond between the 4-methylpiperidine nitrogen and the pentachlorophenyl ring is a crucial step that can be facilitated by transition-metal catalysis, most commonly copper or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation). The high degree of chlorination on the phenyl ring presents a unique electronic and steric challenge, making catalyst and ligand selection paramount for achieving high yields.

Catalyst screening is a critical step in optimizing the N-arylation reaction. A variety of copper catalysts have been evaluated for similar N-arylation reactions of heterocyclic compounds. mdpi.com For instance, in the N-arylation of pyranoquinolinones, a study found that CuI provided significantly better yields compared to other copper sources like Cu(OAc)₂, CuCl, CuBr, CuO, CuSO₄, and Cu(acac)₂. mdpi.com This highlights the importance of the copper salt and its oxidation state in the catalytic cycle.

Ligand design plays a crucial role in stabilizing the metal center, promoting reductive elimination, and influencing the selectivity of the reaction. For sterically demanding couplings, bulky electron-rich phosphine ligands are often employed in palladium-catalyzed reactions. In copper-catalyzed systems, nitrogen-based ligands like 1,10-phenanthroline (B135089) and its derivatives have been shown to be effective. mdpi.com However, in some cases, the reaction can proceed efficiently without a ligand, simplifying the reaction setup. mdpi.com

The following table illustrates a hypothetical catalyst screening for the N-arylation of 4-methylpiperidine with pentachlorobenzene, based on findings from analogous N-arylation reactions. mdpi.comrsc.org

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 65 |

| 2 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMSO | 120 | 78 |

| 3 | CuI (10) | None | Et₃N | DMSO | 120 | 72 |

| 4 | Cu(OAc)₂ (10) | TMEDA (20) | K₃PO₄ | DMF | 100 | 55 |

This table is illustrative and based on analogous reactions. Actual results for the synthesis of this compound may vary.

The choice of solvent can dramatically influence the outcome of a chemical reaction by affecting solubility, reaction rates, and even catalyst stability. In the context of N-arylation reactions, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are often employed. researchgate.netnih.gov A study on the synthesis of tetrahydro-pyridines found that while acetonitrile, chloroform, and dichloromethane (B109758) allowed for faster reaction rates, the highest yields were obtained in methanol. researchgate.net For the N-arylation of pyranoquinolinones, DMSO was found to be superior to other solvents like DCM, DCE, DMF, MeCN, DMAc, MeOH, and EtOAc. mdpi.com

Temperature is another critical parameter that must be carefully controlled to ensure optimal reaction performance. Higher temperatures can increase reaction rates but may also lead to the formation of undesired by-products or catalyst decomposition. A temperature screen for a rhodium-catalyzed cyclopropanation revealed that 0 °C was the optimal condition, with lower or higher temperatures resulting in decreased performance. nih.gov Therefore, a systematic evaluation of a range of temperatures is essential to find the ideal balance between reaction speed and selectivity for the synthesis of this compound.

The following table provides an example of solvent and temperature optimization for a generic N-arylation reaction, which would be a necessary step in developing a robust synthesis for the target compound.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1 | Toluene | 80 | 24 | 45 |

| 2 | Toluene | 110 | 12 | 70 |

| 3 | Dioxane | 100 | 18 | 65 |

| 4 | DMSO | 120 | 8 | 92 |

| 5 | DMF | 120 | 10 | 85 |

This table is illustrative and based on general principles of reaction optimization. Actual results for the synthesis of this compound may vary.

Spectroscopic Data for this compound Not Available in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic characterization data for the compound this compound remains unavailable. Extensive queries for ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra, as well as for the synthesis and characterization of this specific molecule, did not yield any published research or datasets.

The investigation included searches for alternative nomenclature such as N-(pentachlorophenyl)-4-methylpiperidine and explored research on related substituted N-aryl piperidines and reactions involving pentachloronitrobenzene (B1680406) with 4-methylpiperidine. However, these inquiries also failed to locate any experimental spectroscopic information for the target compound.

While general principles of NMR spectroscopy and data for related structures, including 4-methylpiperidine and various other N-substituted piperidines, are well-documented, this information cannot be extrapolated to provide a scientifically accurate and detailed analysis of this compound as requested. The presence of the sterically bulky and electronically distinct pentachlorophenyl group attached to the nitrogen atom would significantly influence the chemical shifts and coupling constants of the piperidine ring protons and carbons in a manner that cannot be precisely predicted without experimental data.

Consequently, the state-of-the-art spectroscopic characterization and structure elucidation of this compound, as outlined in the requested article structure, cannot be produced at this time due to the absence of the necessary primary scientific data.

State of the Art Spectroscopic Characterization and Structure Elucidation of 4 Methyl 1 Pentachlorophenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) for Spatial Proximity and Stereochemical Assignments

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule, which is crucial for assigning stereochemistry. For 4-Methyl-1-(pentachlorophenyl)piperidine, these experiments would confirm the through-space correlations between protons on the 4-methylpiperidine (B120128) ring and provide insight into the molecule's preferred conformation.

The piperidine (B6355638) ring is expected to adopt a stable chair conformation. acs.org In this conformation, the methyl group at the C4 position can be either axial or equatorial. NOESY/ROESY spectra would differentiate between these possibilities. Key expected correlations would be observed between the protons of the methyl group and the axial or equatorial protons on the piperidine ring at positions C3, C5, and C4.

Furthermore, these techniques would reveal the relative orientation of the pentachlorophenyl ring with respect to the piperidine ring. Correlations would be expected between the piperidine protons at the C2 and C6 positions (adjacent to the nitrogen) and the ortho-protons (if any were present) or other substituents on the phenyl ring. Given the pentachloro-substitution, steric hindrance would likely force a twisted conformation, and NOESY/ROESY could help define the average dihedral angle in solution.

Table 1: Predicted NOESY/ROESY Correlations for this compound

| Interacting Protons | Expected Correlation | Structural Implication |

| Methyl Protons (CH₃) ↔ Axial Protons at C3/C5 | Strong | Equatorial orientation of the methyl group |

| Methyl Protons (CH₃) ↔ Equatorial Protons at C3/C5 | Weak | Equatorial orientation of the methyl group |

| Axial Protons at C2/C6 ↔ Axial Protons at C3/C5 | Strong | Chair conformation of the piperidine ring |

| Equatorial Protons at C2/C6 ↔ Axial Protons at C2/C6 | Strong | Geminal proton correlation |

Vibrational Spectroscopy: Infrared (IR) and Raman Analyses for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The spectra of this compound would be dominated by signals from the pentachlorophenyl and the 4-methylpiperidine moieties.

The pentachlorophenyl group would exhibit strong IR and Raman bands corresponding to C-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range. nih.gov The 4-methylpiperidine ring would show C-H stretching vibrations from its methylene (B1212753) (CH₂) and methyl (CH₃) groups just below 3000 cm⁻¹. C-N stretching vibrations associated with the tertiary amine are expected in the 1000-1200 cm⁻¹ region. The combination of these techniques provides a comprehensive fingerprint of the molecule. chemicalbook.comhmdb.canih.gov

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850-2960 | Medium-Strong | Medium-Strong |

| C=C Stretch (Aromatic) | Pentachlorophenyl | 1400-1600 | Medium-Strong | Strong |

| CH₂ Scissoring/Bending | Piperidine Ring | 1440-1470 | Medium | Medium |

| CH₃ Bending | Methyl Group | 1370-1380 | Medium | Medium |

| C-N Stretch | Tertiary Amine | 1000-1200 | Medium-Strong | Weak |

| C-Cl Stretch | Pentachlorophenyl | 600-800 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The main chromophore in this compound is the pentachlorophenyl ring. The saturated 4-methylpiperidine ring does not absorb significantly in the standard UV-Vis range (200-800 nm).

The pentachlorophenyl group is expected to exhibit π → π* transitions. chemicalbook.com For pentachlorobenzene, absorption maxima are observed around 288 nm and 298 nm. nih.gov The attachment of the piperidine ring through the nitrogen atom may cause a slight shift in these absorption bands (a bathochromic or hypsochromic shift) due to electronic interactions between the nitrogen lone pair and the aromatic π-system. The intensity and position of these bands are sensitive to the solvent used. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) | Solvent Effects |

| π → π | Pentachlorophenyl Ring | ~290-310 | Polarity of solvent may cause minor shifts |

| n → π | N-Aryl System | ~320-350 | Possible, may be low intensity |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₂Cl₅N), HRMS is critical for confirming the molecular formula.

The most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). libretexts.org A molecule with five chlorine atoms will exhibit a complex cluster of peaks (M, M+2, M+4, M+6, M+8, M+10) with a characteristic intensity ratio, providing unambiguous evidence for the presence of five chlorine atoms. acs.orgyoutube.com Fragmentation would likely involve the loss of chlorine atoms and cleavage of the piperidine ring.

Table 4: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₂Cl₅N |

| Exact Mass (for ¹²C, ¹H, ³⁵Cl, ¹⁴N) | 356.9383 u |

| Molecular Ion Isotopic Cluster | M, M+2, M+4, M+6, M+8, M+10 |

| Key Fragmentation Pathways | Loss of Cl, Loss of C₅H₁₀ (piperidine ring fragment), McLafferty rearrangement |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. An SC-XRD analysis of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

Based on studies of similar N-aryl piperidine structures, the piperidine ring is expected to adopt a chair conformation. nih.govnih.gov The analysis would confirm the equatorial or axial position of the 4-methyl group. It would also precisely measure the dihedral angle between the mean plane of the piperidine ring and the pentachlorophenyl ring, which is influenced by steric hindrance.

Table 5: Predicted Single Crystal X-ray Diffraction Parameters for this compound

| Parameter | Predicted Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Piperidine Ring Conformation | Chair |

| 4-Methyl Group Orientation | Equatorial (energetically favored) |

| Phenyl-Piperidine Dihedral Angle | 40-60° |

Computational Chemistry and Advanced Theoretical Investigations of 4 Methyl 1 Pentachlorophenyl Piperidine

Quantum Mechanical (QM) Approaches to Electronic Structure and Molecular Geometry

Quantum mechanical methods are foundational to computational chemistry, offering a detailed description of the electronic distribution and geometric parameters of a molecule. These approaches are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and efficiency. researchgate.net For 4-Methyl-1-(pentachlorophenyl)piperidine, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are well-suited for determining the molecule's most stable three-dimensional structure. researchgate.net

The geometry optimization process involves finding the lowest energy arrangement of atoms. For this molecule, key considerations include the conformation of the piperidine (B6355638) ring and the orientation of the pentachlorophenyl group. The 4-methylpiperidine (B120128) ring is expected to adopt a chair conformation, which is the most stable form for substituted piperidines. researchgate.net The methyl group at the C4 position will preferentially occupy an equatorial position to minimize steric hindrance. The large pentachlorophenyl group attached to the nitrogen atom introduces significant steric bulk, influencing the rotational barrier around the N1-C(aryl) bond and potentially causing slight distortions in the piperidine ring geometry.

Once the optimized geometry is obtained, the same DFT methods can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of molecular vibration and can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated spectrum for this compound would be expected to show characteristic bands for C-H stretching of the methyl and piperidine methylene (B1212753) groups, C-N stretching, and the distinctive, strong absorptions associated with C-Cl stretching on the aromatic ring. There is often good agreement between DFT-calculated and experimental results for related molecules like 4-methylpiperidine. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Chair Conformation) based on DFT B3LYP/6-311++G(d,p) Calculations Note: These are plausible theoretical values derived from studies on analogous compounds, as direct experimental data for this specific molecule is not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | N1 - C(aryl) | 1.43 Å |

| C(aryl) - Cl | 1.74 Å (average) | |

| C4 - C(methyl) | 1.53 Å | |

| Bond Angles (°) | C(aryl) - N1 - C2 | 118.5° |

| C(aryl) - N1 - C6 | 118.5° | |

| C2 - N1 - C6 | 110.0° |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for energetic and electronic properties, albeit at a greater computational expense. nih.govrsc.orgrsc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory could be employed for single-point energy calculations on the DFT-optimized geometry.

These high-level calculations would provide a more refined value for the molecule's total electronic energy, ionization potential, and electron affinity. For a molecule like this compound, ab initio methods would be particularly useful for accurately describing the non-covalent interactions, such as intramolecular van der Waals forces between the chlorine atoms and the piperidine ring hydrogens, which can influence conformational stability. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

The static picture provided by QM geometry optimization does not capture the dynamic nature of flexible molecules. Molecular Dynamics (MD) simulations are employed to model the atomic motions over time, providing a detailed view of the molecule's conformational landscape. nih.gov By solving Newton's equations of motion for the system, MD simulations can explore the different conformations accessible to the molecule at a given temperature. mdpi.com

For this compound, an MD simulation would be invaluable for several reasons:

Conformational Sampling: It can explore the different rotational positions (rotamers) of the pentachlorophenyl group relative to the piperidine ring.

Ring Dynamics: It can investigate the possibility and timescale of piperidine ring inversion (from one chair conformation to another), although this is likely to have a high energy barrier due to the bulky N-substituent.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the environment affects conformational preferences.

These simulations can reveal the relative populations of different conformers and the energy barriers separating them, offering a comprehensive understanding of the molecule's flexibility and shape in solution. nih.govrsc.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which aids in structure verification and interpretation of experimental spectra.

As discussed in section 4.1.1, DFT calculations can provide a set of vibrational frequencies that correlate with an experimental IR spectrum. researchgate.net The calculated frequencies are often systematically scaled to improve agreement with experimental data. researchgate.net For this compound, strong bands would be predicted in the regions of 2850-2970 cm⁻¹ (C-H stretching), 1250-1350 cm⁻¹ (C-N stretching), and 650-850 cm⁻¹ (C-Cl stretching).

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another critical application. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. rsc.org By calculating the ¹H and ¹³C chemical shifts for the molecule, one can predict the entire NMR spectrum. This is particularly useful for assigning specific peaks to individual atoms within the molecule, which can be challenging for complex structures. Machine learning approaches have also emerged as a rapid and accurate alternative for predicting ¹H chemical shifts. nih.govliverpool.ac.uk

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Key Atoms in this compound Note: These are estimated values based on computational models and data from analogous structures like piperidines and polychlorinated benzenes. globalauthorid.commodgraph.co.uk The actual values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| N-C(aryl) | ~140 | H2/H6 (axial) | ~3.1 |

| C-Cl(aryl) | ~130-135 | H2/H6 (equatorial) | ~3.5 |

| C2/C6 | ~55 | H3/H5 (axial) | ~1.6 |

| C3/C5 | ~30 | H3/H5 (equatorial) | ~1.8 |

| C4 | ~35 | H4 (axial) | ~1.5 |

| C(methyl) | ~22 | H(methyl) | ~0.9 |

Theoretical Studies of Reaction Mechanisms and Energy Pathways

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates. longdom.orgmuni.cz

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a system as a function of its atomic coordinates. longdom.orgchemrxiv.org By mapping the PES for a reaction, chemists can identify the lowest energy path from reactants to products.

For this compound, a key potential reaction is the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms on the pentachlorophenyl ring. nih.govmasterorganicchemistry.commdpi.com The high density of electron-withdrawing chlorine atoms makes the aromatic ring susceptible to attack by nucleophiles. nih.gov

A theoretical study of this reaction would involve:

Reactant and Product Optimization: Calculating the stable structures of the reactant (this compound and a nucleophile) and the final product.

Transition State (TS) Search: Locating the transition state structure, which is a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. muni.cz

Energy Barrier Calculation: The difference in energy between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. Computational studies can help determine whether the reaction proceeds through a concerted mechanism or a two-step process involving a stable intermediate (a Meisenheimer complex). nih.govmasterorganicchemistry.com

These theoretical investigations provide a molecular-level picture of reactivity that is often inaccessible through experimental means alone, offering predictive power in designing new chemical transformations.

Kinetic and Thermodynamic Analyses of Elementary Reaction Steps

The kinetic and thermodynamic properties of this compound would be significantly influenced by its unique structural features: a piperidine ring, a methyl group at the 4-position, and a pentachlorophenyl group attached to the nitrogen atom. The formation of this compound, likely through a nucleophilic aromatic substitution (SNAr) reaction between 4-methylpiperidine and hexachlorobenzene (B1673134), would be governed by specific kinetic and thermodynamic parameters.

Kinetic analysis of the elementary steps in the formation and subsequent reactions of piperidine derivatives often reveals the influence of steric and electronic effects. For instance, the reaction of piperidine with 2-substituted N-methylpyridinium ions has been shown to be second-order with respect to piperidine, indicating a mechanism where one molecule of piperidine acts as a nucleophile and a second acts as a base in a rate-determining deprotonation step of the addition intermediate. nih.gov The pentachlorophenyl group in this compound is a strong electron-withdrawing group, which would make the nitrogen lone pair less nucleophilic compared to piperidine itself. This would likely decrease the rate constant for its reactions where the nitrogen acts as a nucleophile.

Below is an illustrative data table of kinetic parameters for the reaction of piperidine with various electrophiles, which provides a comparative context for understanding the potential reactivity of this compound.

| Reactant 1 | Reactant 2 | Solvent | Rate Constant (k) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

| 2-Fluoro-N-methylpyridinium ion | Piperidine | Methanol | k₂ | 12.5 | -22.1 |

| 2-Chloro-N-methylpyridinium ion | Piperidine | Methanol | k₂ | 13.0 | -22.1 |

| 2-Bromo-N-methylpyridinium ion | Piperidine | Methanol | k₂ | 12.8 | -22.8 |

| 2-Iodo-N-methylpyridinium ion | Piperidine | Methanol | k₂ | 13.0 | -22.5 |

| 2-Cyano-N-methylpyridinium ion | Piperidine | Methanol | k₂ | 13.9 | -19.8 |

This table is illustrative and based on data from reactions of similar compounds to provide a conceptual framework. nih.gov The rate constants are second order.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analyses for Chemical Bonding

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and analyze the nature of chemical bonds and electron localization in molecules. dntb.gov.uamdpi.com For this compound, these analyses would provide a detailed picture of its electronic structure.

ELF analysis partitions the molecular space into regions of high electron localization, which can be associated with atomic cores, covalent bonds, and lone pairs. dntb.gov.ua In our target molecule, ELF would be expected to show distinct basins of attraction corresponding to the C-C, C-H, and C-N bonds within the piperidine ring. A significant feature would be the localization basin corresponding to the nitrogen lone pair. The presence of the strongly electron-withdrawing pentachlorophenyl group would likely reduce the volume and population of this lone pair basin compared to unsubstituted piperidine, reflecting its decreased basicity and nucleophilicity. The C-Cl bonds would exhibit basins characteristic of polar covalent bonds, and the aromatic ring would show delocalized bonding patterns.

The Local Orbital Locator (LOL) provides a complementary perspective, highlighting regions where localized orbitals are most prominent. mdpi.com LOL analysis would help to further delineate the bonding within the molecule, offering a clear visual representation of the covalent framework and the spatial disposition of electron pairs. For instance, a computational study on 1-(4-Fluorophenyl)Piperazine, a structurally related compound, utilized ELF and LOL to understand its structural and electronic properties. dntb.gov.ua

A conceptual representation of expected ELF and LOL features is provided below:

| Molecular Feature | Expected ELF/LOL Characteristics |

| Piperidine Ring C-C and C-H Bonds | Well-defined localization basins indicating single covalent bonds. |

| Piperidine Nitrogen Lone Pair | A distinct basin of localization, likely reduced in size and electron population due to the electron-withdrawing pentachlorophenyl group. |

| C-N Bond | A basin of localization situated between the carbon and nitrogen atoms, indicative of a covalent bond. Its shape and population would reflect the polarity of the bond. |

| Pentachlorophenyl Ring | Delocalized basins above and below the plane of the ring, characteristic of aromatic π-systems. |

| C-Cl Bonds | Localization basins shifted towards the more electronegative chlorine atoms, indicating polar covalent character. |

This table is a conceptual representation based on established principles of ELF/LOL analysis and findings for analogous molecular structures.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgslideshare.net

The HOMO and LUMO energies and their spatial distribution are critical in determining the reactivity of a molecule. For this compound, the HOMO is expected to be primarily located on the piperidine ring and the nitrogen atom, as these are the most electron-rich parts of the molecule. However, the strong electron-withdrawing effect of the pentachlorophenyl group would significantly lower the energy of the HOMO compared to 4-methylpiperidine.

The LUMO is anticipated to be predominantly localized on the pentachlorophenyl ring, a consequence of its electron-deficient nature due to the five chlorine substituents. This localization would make the aromatic ring susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A large gap generally implies high stability and low reactivity. researchgate.net Computational studies on polychlorinated aromatic hydrocarbons have shown that the HOMO-LUMO gap tends to decrease with an increasing number of chlorine atoms, which suggests that this compound would have a relatively small HOMO-LUMO gap, indicating a higher propensity for electronic transitions and potential reactivity. biorxiv.org

An illustrative table of HOMO and LUMO energies for related compounds is presented below to provide context.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -9.25 | 1.19 | 10.44 |

| Chlorobenzene | -9.08 | -0.41 | 8.67 |

| Hexachlorobenzene | -9.72 | -1.98 | 7.74 |

| Piperidine | -8.89 | 2.11 | 11.00 |

| 4-Methylpiperidine | -8.75 | 2.15 | 10.90 |

This table contains illustrative data from computational studies on related molecules to provide a conceptual framework. Actual values for this compound would require specific calculations.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as the electrophilicity index (ω) and the nucleophilicity index (N). The electrophilicity index, ω = (μ2)/(2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2) and η is the chemical hardness (η ≈ (ELUMO - EHOMO)/2), quantifies the ability of a molecule to accept electrons. The nucleophilicity index (N) is a measure of a molecule's ability to donate electrons.

Given the expected low-lying LUMO on the pentachlorophenyl ring, this compound would likely possess a significant electrophilicity index, making the aromatic ring a good electron acceptor. Conversely, the lowered HOMO energy due to the electron-withdrawing substituent would result in a reduced nucleophilicity index for the nitrogen atom compared to simple alkylamines.

An illustrative table of these indices for conceptually similar compounds is provided below.

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Nucleophilicity Index (N) (eV) |

| Benzene | -4.03 | 5.22 | 1.56 | 2.05 |

| Chlorobenzene | -4.75 | 4.34 | 2.60 | 1.89 |

| Piperidine | -3.39 | 5.50 | 1.05 | 3.88 |

| Aniline | -3.78 | 4.31 | 1.66 | 3.45 |

This table is illustrative and based on general principles and data for analogous compounds. The nucleophilicity index (N) is often benchmarked against a standard reference.

Reactivity and Reaction Mechanism Studies of 4 Methyl 1 Pentachlorophenyl Piperidine

Investigations of Nucleophilic Substitution Reactions at the Piperidine (B6355638) Nitrogen

The C-N bond connecting the piperidine ring to the pentachlorophenyl group is central to the molecule's reactivity. Nucleophilic substitution at the piperidine nitrogen would involve the cleavage of this bond. Such reactions are challenging due to the inherent stability of the N-aryl linkage, especially when the aryl group is highly electron-deficient as in the case of the pentachlorophenyl moiety.

Reductive cleavage of the C-N bond in N-benzoyl pyrrolidines has been achieved using a combination of a Lewis acid and photoredox catalysis. nih.govacs.org This method proceeds via a single-electron transfer to the amide, leading to C2-N bond cleavage. nih.govacs.org It is plausible that a similar strategy could be employed for 4-Methyl-1-(pentachlorophenyl)piperidine, where the Lewis acid would activate the pentachlorophenyl ring towards reduction.

Another potential avenue for substitution at the piperidine nitrogen involves dealkylation reactions. For instance, N-substituted piperidines can be dealkylated using reagents like 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis. acs.org This two-step process effectively removes the substituent on the piperidine nitrogen.

It is important to note that direct nucleophilic attack on the nitrogen atom is generally unfavorable. Instead, reactions targeting the C-N bond are more likely to proceed through mechanisms that activate either the aryl ring or the piperidine moiety.

Exploration of Reactions Involving the Pentachlorophenyl Moiety

The pentachlorophenyl group is a highly electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNA_r). In this type of reaction, a nucleophile attacks the aromatic ring, displacing one of the chlorine atoms. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species stabilized by the electron-withdrawing chloro substituents. masterorganicchemistry.com

Studies on related perhalogenated aromatic compounds, such as pentachloropyridine, have shown that nucleophilic substitution occurs preferentially at the 4-position (para to the nitrogen in a pyridine (B92270) ring). rsc.org By analogy, for this compound, nucleophilic attack would likely occur at the para-position of the pentachlorophenyl ring, displacing the chlorine atom at that position.

Common nucleophiles used in such reactions include amines, alkoxides, and thiols. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by a base. fishersci.co.uk The high degree of chlorination on the phenyl ring significantly activates it towards nucleophilic attack, a contrast to the behavior of less substituted benzene (B151609) derivatives which are generally unreactive towards nucleophiles. libretexts.org

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on the Pentachlorophenyl Moiety

| Nucleophile | Predicted Major Product | Reaction Conditions |

| Alkoxide (e.g., NaOCH₃) | 4-Methoxy-1-(2,3,5,6-tetrachlorophenyl)-4-methylpiperidine | Polar aprotic solvent (e.g., DMF, DMSO) |

| Amine (e.g., R₂NH) | 4-(Dialkylamino)-1-(2,3,5,6-tetrachlorophenyl)-4-methylpiperidine | Heat, with or without a base |

| Thiolate (e.g., NaSR) | 4-(Alkylthio)-1-(2,3,5,6-tetrachlorophenyl)-4-methylpiperidine | Polar solvent |

Reactivity of the Methyl Group and Conformational Effects

The 4-methyl group on the piperidine ring is generally unreactive towards many chemical transformations. However, its presence has significant conformational implications for the piperidine ring. The piperidine ring exists predominantly in a chair conformation, and the 4-methyl group can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric interactions.

The conformational preference of the 4-methyl group can influence the reactivity of the molecule. For example, the stereochemical outcome of reactions at other positions on the piperidine ring can be dictated by the orientation of the 4-methyl group. nih.gov

While direct reactions involving the methyl C-H bonds are uncommon, certain radical-based or strong base-mediated reactions could potentially lead to its functionalization. However, such reactions would likely require harsh conditions and may lack selectivity.

Stereochemical Outcomes and Control in Transformations of the Compound

The piperidine ring in this compound contains a stereocenter at the 4-position if the molecule is considered in its entirety, although the 4-methylpiperidine (B120128) fragment itself is achiral. Reactions at other positions of the piperidine ring or on the pentachlorophenyl group could lead to the formation of diastereomers.

The stereochemical outcome of such reactions would be influenced by the preferred conformation of the piperidine ring. For instance, in reactions involving the piperidine ring, the incoming reagent may preferentially attack from the less sterically hindered face, which is determined by the axial or equatorial position of the 4-methyl group. nih.gov

In the context of nucleophilic aromatic substitution on the pentachlorophenyl ring, the stereochemistry of the piperidine ring is unlikely to be affected. However, if chiral nucleophiles are used, diastereomeric products could be formed.

Kinetic resolution of related N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base, allowing for the separation of enantiomers. nih.govacs.org A similar strategy could potentially be applied to derivatives of this compound to achieve stereochemical control.

Catalysis in Reactions Involving this compound

Catalysis could play a significant role in modulating the reactivity of this compound.

Palladium-catalyzed cross-coupling reactions: While the synthesis of N-aryl piperidines often employs palladium-catalyzed methods like the Buchwald-Hartwig amination, these conditions could potentially be reversed to cleave the C-N bond, although this is less common. researchgate.net

Lewis acid catalysis: As mentioned in section 5.1, Lewis acids could be crucial in activating the molecule for C-N bond cleavage. nih.govacs.org

Photoredox catalysis: This emerging field offers novel pathways for bond activation, and in conjunction with Lewis acids, could enable transformations that are otherwise difficult to achieve. nih.govacs.org

Rhodium-catalyzed reactions: Rhodium catalysts have been shown to effect N-CN bond cleavage, suggesting their potential applicability in related C-N bond-breaking reactions. rsc.org

B(C₆F₅)₃-catalyzed reactions: This frustrated Lewis pair catalyst has been used for the cascade silylation of N-aryl piperidines, indicating its potential to activate the piperidine ring towards other transformations. kaist.ac.kr

Table 2: Potential Catalytic Systems for Transformations of this compound

| Catalytic System | Potential Transformation |

| Pd(0) with appropriate ligands | C-N bond cleavage (retro-Buchwald-Hartwig) |

| Lewis Acid + Photoredox Catalyst | Reductive C-N bond cleavage |

| Rh(I) complexes | C-N bond activation/cleavage |

| B(C₆F₅)₃ | Activation of the piperidine ring |

Novel Derivatization and Chemical Modification Strategies for 4 Methyl 1 Pentachlorophenyl Piperidine

Synthesis of Advanced Analogues via Functionalization of the Piperidine (B6355638) Ring

The piperidine moiety offers several sites for functionalization to generate advanced analogues. Modern synthetic methods, particularly those involving C-H activation, provide powerful tools for the direct introduction of new functional groups.

Rhodium-catalyzed C-H insertion reactions have emerged as a versatile strategy for the site-selective functionalization of piperidines. nih.govnih.gov These reactions utilize a rhodium catalyst in the presence of a diazo compound to introduce new carbon-carbon bonds at specific positions on the piperidine ring. The regioselectivity of these reactions can be controlled by the choice of both the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.govnih.govresearchgate.net For instance, different rhodium catalysts can direct the functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.govnih.gov

Another approach for piperidine functionalization is through photoredox-catalyzed α-amino C–H arylation. This method allows for the introduction of aryl groups at the carbon atom adjacent to the nitrogen. acs.org This reaction proceeds under mild conditions and has been shown to be effective for highly substituted piperidines, leading to products with high diastereoselectivity. acs.org

The synthesis of polysubstituted piperidines can also be achieved through catalytic asymmetric [2+2+2] cycloaddition reactions. nih.gov This method, often catalyzed by rhodium(I) complexes, allows for the construction of the piperidine ring with high enantioselectivity from simpler starting materials. nih.gov

Below is a table summarizing potential functionalization strategies for the piperidine ring:

| Strategy | Description | Key Reagents/Catalysts | Potential Outcome |

| Rhodium-Catalyzed C-H Insertion | Site-selective introduction of functional groups at C2, C3, or C4 positions. nih.govnih.gov | Rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂), diazo compounds. | Introduction of ester, keto, or other carbon-based functionalities. |

| Photoredox-Catalyzed α-Amino C-H Arylation | Arylation at the C2 position of the piperidine ring. acs.org | Photoredox catalyst (e.g., Ir(ppy)₃), arylating agent. | Synthesis of 2-aryl-4-methyl-1-(pentachlorophenyl)piperidine analogues. |

| Catalytic Asymmetric [2+2+2] Cycloaddition | Construction of highly substituted chiral piperidine rings. nih.gov | Rhodium(I) catalysts, alkynes, isocyanates. | Access to a wide range of chiral piperidine analogues. |

Strategic Modifications of the Pentachlorophenyl Group for Enhanced Reactivity or Specific Interactions

The pentachlorophenyl group is a key feature of the molecule, and its modification can significantly impact the compound's properties. The high degree of chlorination makes this ring electron-deficient and presents both challenges and opportunities for synthetic modification.

One potential strategy is the selective dechlorination or nucleophilic aromatic substitution (SNAr) of one or more chlorine atoms. While pentachlorophenol (B1679276) itself is known to be metabolized to redox-active species, controlled chemical modifications could lead to derivatives with tailored electronic properties. nih.govacs.org The positions of the chlorine atoms are not equivalent, and computational studies could help predict the most susceptible sites for substitution.

Cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be employed to replace chlorine atoms with other functional groups, although the steric hindrance and electronic nature of the pentachlorophenyl ring would likely require specialized catalytic systems.

The degradation of pentachlorophenol often involves dechlorination to form less chlorinated phenols. acs.org This suggests that under specific conditions, it might be possible to selectively remove one or more chlorine atoms to introduce new functionalities.

| Strategy | Description | Potential Reagents/Conditions | Potential Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of a chlorine atom with a nucleophile. | Strong nucleophiles (e.g., alkoxides, amines), polar aprotic solvents. | Introduction of oxygen or nitrogen-based functional groups. |

| Selective Dechlorination | Removal of one or more chlorine atoms. | Reducing agents, catalytic hydrogenation (under specific conditions). | Generation of tetrachloro- or trichlorophenyl derivatives for further functionalization. |

| Cross-Coupling Reactions | Replacement of a chlorine atom with a new carbon-carbon or carbon-heteroatom bond. | Palladium or nickel catalysts, organometallic reagents (e.g., boronic acids, organostannanes). | Introduction of alkyl, aryl, or other organic moieties. |

Introduction of Diverse Heteroatom-Containing Linkages

The introduction of heteroatom-containing linkers between the pentachlorophenyl ring and the piperidine nitrogen can be a valuable strategy to modulate the compound's properties. This can be achieved by modifying the synthetic route to 4-Methyl-1-(pentachlorophenyl)piperidine itself.

Instead of a direct N-arylation, one could envision a multi-step sequence where a linker is first attached to the pentachlorophenyl ring, followed by coupling with 4-methylpiperidine (B120128). For example, a pentachlorophenyl-containing starting material with a reactive functional group (e.g., an alkyl halide or a tosylate) could be coupled with 4-methylpiperidine.

Alternatively, the synthesis could involve the reaction of a functionalized piperidine with a pentachlorophenyl derivative. For instance, a piperidine with a nucleophilic side chain could react with a suitable electrophilic pentachlorophenyl derivative.

| Strategy | Description | Synthetic Approach | Potential Linkers |

| Multi-step Synthesis | Introduction of a linker during the synthesis of the final compound. | Coupling of a functionalized pentachlorophenyl derivative with 4-methylpiperidine. | Alkyl chains, ether linkages, amide bonds. |

| Functionalized Piperidine | Reaction of a piperidine derivative containing a linker with a pentachlorophenyl precursor. | Nucleophilic substitution or cross-coupling reactions. | Aminoalkyl chains, thioether linkages. |

Exploration of Chiral Derivatives and Their Synthesis

The presence of a methyl group at the C4 position of the piperidine ring introduces a stereocenter if the piperidine ring is not planar. However, in the case of 4-methylpiperidine, this position is typically not a stereocenter. To introduce chirality, modifications at other positions of the piperidine ring or the introduction of a chiral axis are necessary.

The synthesis of chiral piperidines can be achieved through various methods, including asymmetric hydrogenation of pyridine (B92270) precursors, kinetic resolution of racemic mixtures, and the use of chiral auxiliaries. nih.govrsc.orgnih.govrsc.org For example, rhodium-catalyzed asymmetric hydrogenation of appropriately substituted pyridinium (B92312) salts can yield enantioenriched piperidines. nih.gov

Kinetic resolution of racemic 2-substituted piperidines using a chiral base has also been reported, allowing for the separation of enantiomers. acs.org Furthermore, diastereoselective synthesis starting from chiral precursors, such as amino acids, can provide access to enantiomerically pure piperidine derivatives. rsc.orgwhiterose.ac.uk

| Strategy | Description | Method | Key Features |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral pyridine or dihydropyridine (B1217469) precursor. nih.gov | Rhodium or Iridium catalysts with chiral ligands. | High enantioselectivity. |

| Kinetic Resolution | Separation of a racemic mixture of piperidine derivatives. acs.org | Chiral base or enzyme-catalyzed reaction. | Access to both enantiomers. |

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product. rsc.orgwhiterose.ac.uk | Multi-step synthesis from chiral amino acids or other natural products. | High enantiomeric purity. |

Application of Protecting Group Chemistry for Selective Functionalization

Protecting groups are essential tools in organic synthesis to mask a reactive functional group while modifications are carried out elsewhere in the molecule. In the context of this compound, the piperidine nitrogen is already substituted. However, if one were to synthesize derivatives with additional functional groups on the piperidine ring, protecting group chemistry would be crucial.

For instance, in the synthesis of functionalized piperidines, the nitrogen atom is often protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). nih.govcreative-peptides.comwikipedia.org These groups can direct the regioselectivity of certain reactions and can be removed under specific conditions to liberate the free amine. nih.govcreative-peptides.comwikipedia.org

The choice of protecting group is critical and depends on the planned reaction conditions for subsequent steps. Orthogonal protecting group strategies, where different protecting groups can be removed selectively under different conditions, are particularly powerful in complex syntheses. wikipedia.org For example, an Fmoc group can be removed with a base like piperidine, while a Boc group is cleaved under acidic conditions. creative-peptides.comwikipedia.org

| Protecting Group | Abbreviation | Introduction | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). | Acidic conditions (e.g., TFA). creative-peptides.com |

| Benzyloxycarbonyl | Cbz | Reaction with benzyl (B1604629) chloroformate. | Hydrogenolysis (H₂, Pd/C). youtube.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Reaction with Fmoc-Cl or Fmoc-OSu. | Mild base (e.g., piperidine). creative-peptides.comresearchgate.net |

Future Research Avenues and Prospects in Chemical Science

Sustainable and Green Chemistry Approaches in the Synthesis of Piperidine (B6355638) Derivatives

The synthesis of highly functionalized piperidine derivatives, such as 4-Methyl-1-(pentachlorophenyl)piperidine, traditionally relies on methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more environmentally benign synthetic routes.

Green chemistry approaches that could be explored for the synthesis of this and related compounds include the use of safer solvents, development of catalytic reactions to replace stoichiometric reagents, and implementation of energy-efficient methods like microwave-assisted synthesis. rasayanjournal.co.in For instance, the nucleophilic aromatic substitution of hexachlorobenzene (B1673134) with 4-methylpiperidine (B120128) could be investigated using greener solvent systems, such as ionic liquids or supercritical fluids, to minimize the use of volatile organic compounds. rasayanjournal.co.in Furthermore, research into catalytic C-N cross-coupling reactions could provide a more efficient and atom-economical alternative to classical substitution methods, potentially reducing the harsh conditions typically required for reactions involving highly deactivated pentachlorophenyl rings.

A recent review highlights that water-mediated intramolecular cyclization and the use of non-toxic catalysts are emerging green methods for preparing piperidine building blocks. ajchem-a.com These strategies could be adapted for the synthesis of precursors to the target molecule.

| Green Chemistry Principle | Potential Application in Synthesis |

| Use of Safer Solvents | Replacing traditional high-boiling aprotic polar solvents with ionic liquids or water-based systems. rasayanjournal.co.inajchem-a.com |

| Catalysis | Development of catalysts for C-N bond formation between a pentachlorophenyl group and 4-methylpiperidine, reducing the need for high temperatures and stoichiometric bases. |

| Energy Efficiency | Investigating microwave-assisted or flow chemistry protocols to reduce reaction times and energy consumption. nih.govresearchgate.net |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, for example, through one-pot multi-component reactions. ajchem-a.com |

Development of Novel Catalytic Systems for Complex Transformations

The synthesis of this compound presents significant challenges due to the electronically-demanding nature of the pentachlorophenyl group. The development of novel catalytic systems is paramount to overcoming these hurdles and enabling more efficient and selective transformations.

Future research could focus on designing advanced catalysts for the functionalization of both the piperidine and the pentachlorophenyl moieties. For the C-N bond formation, research into palladium, copper, or nickel-based catalysts with specialized ligands could facilitate the coupling of the sterically hindered and electron-deficient pentachlorophenyl ring with 4-methylpiperidine under milder conditions. nih.govnews-medical.net A recent study demonstrated a modular approach to piperidine synthesis using a combination of biocatalytic C-H oxidation and nickel electrocatalysis, which could inspire new strategies for functionalizing the piperidine ring prior to or after coupling. news-medical.net

Furthermore, catalysts for the selective functionalization of the C-H bonds on the piperidine ring or for the selective substitution of one of the chlorine atoms on the pentachlorophenyl ring would open up avenues for creating a diverse library of derivatives with tailored properties. Rhodium-catalyzed asymmetric reductive Heck reactions have been shown to be effective for creating enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org

| Catalytic System | Potential Application |

| Advanced C-N Coupling Catalysts | Palladium or nickel complexes with bulky, electron-rich phosphine (B1218219) ligands to overcome the deactivation of the pentachlorophenyl ring. news-medical.net |

| C-H Activation Catalysts | Iridium or rhodium-based catalysts for the regioselective functionalization of the piperidine ring. |

| Electrocatalysis/Photocatalysis | Using electrical current or light to drive the reaction, potentially enabling transformations that are difficult to achieve with traditional thermal methods. nih.govresearchgate.net |

| Biocatalysis | Employing enzymes for the selective oxidation or other transformations on the piperidine scaffold, offering high stereoselectivity under mild conditions. news-medical.net |

Integration of In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanism Elucidation

To optimize the synthesis of complex molecules like this compound, a deep understanding of the reaction mechanism, kinetics, and the influence of various parameters is essential. In-situ spectroscopic techniques are powerful tools for gaining this insight in real-time.

Future research would benefit from the application of techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction as it proceeds. nih.govyoutube.commdpi.com For example, an in-situ FTIR probe could track the consumption of 4-methylpiperidine and the formation of the C-N bond, allowing for precise determination of the reaction endpoint and the identification of any transient intermediates or byproducts. mdpi.com This is particularly important for reactions involving potentially hazardous intermediates or exothermic processes. mdpi.com

These techniques can provide valuable data for kinetic modeling and help to elucidate the reaction mechanism, which is crucial for the rational design of more efficient catalytic systems and for scaling up the synthesis safely and effectively. youtube.comfrontiersin.org

| Spectroscopic Technique | Information Gained |

| In-situ FTIR | Real-time tracking of reactant consumption and product formation, identification of functional group transformations. mdpi.comspecac.com |

| In-situ Raman | Monitoring of changes in the catalyst structure and the formation of specific chemical bonds, particularly in aqueous media. geochemicalperspectivesletters.org |

| In-situ NMR | Detailed structural information on intermediates and products in the solution phase. |

| X-ray Absorption Spectroscopy (XAS) | Probing the electronic state and coordination environment of a metal catalyst during the reaction. nih.govfrontiersin.org |

Exploration of Automated Synthesis and Flow Chemistry for Scale-Up and Efficiency

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and efficient processes. Automated synthesis and flow chemistry offer significant advantages in this regard and represent a key area of future research for the production of this compound and its derivatives.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.govresearchgate.net This would be particularly beneficial for managing potentially exothermic reactions involving the highly reactive pentachlorophenyl group. A flow electrochemistry approach has been successfully used for the synthesis of other substituted piperidines. nih.govresearchgate.net

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization process. Furthermore, these systems can be used to generate libraries of related compounds for structure-activity relationship studies by systematically varying the building blocks.

Theoretical Design and Prediction of New Piperidine-Based Chemical Entities with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with specific, tailored properties. Future research on this compound would greatly benefit from the use of these theoretical methods.

Density functional theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule, providing insights that can guide synthetic efforts. researchgate.net Molecular dynamics (MD) simulations can be used to study the conformational preferences of the molecule and its interactions with biological targets or materials. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or other properties of a series of related compounds, enabling the in-silico screening of virtual libraries before committing to their synthesis. researchgate.net Such computational studies are crucial for accelerating the discovery of new piperidine-based compounds for various applications. nih.govclinmedkaz.orgclinmedkaz.org

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions with the environment. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity or other properties. researchgate.net |

| Virtual Screening | In-silico screening of large compound libraries to identify promising candidates for synthesis. |

Q & A

Q. What synthetic methodologies are recommended for 4-Methyl-1-(pentachlorophenyl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic pentachlorophenyl precursor. Key steps include:

- Reagent Selection : Use pentachlorophenyl halides (e.g., chloride or bromide) as electrophiles.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to improved solubility of intermediates.

- Catalysis : Base catalysts (e.g., K₂CO₃) deprotonate the piperidine nitrogen to increase nucleophilicity.

- Purification : Column chromatography or recrystallization ensures high purity, monitored via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions on the piperidine ring and pentachlorophenyl group (e.g., aromatic proton absence due to chlorine substitution).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers.

- X-ray Crystallography : Resolves 3D conformation, critical for studying interactions with biological targets .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Descriptor Selection : Compute molecular descriptors (e.g., logP, polar surface area) using software like ADMET Predictor™.

- Model Training : Use partial least squares (PLS) regression to correlate descriptors with experimental pIC50 values (e.g., Supplementary Table S1 in phenyl piperidine studies ).

- Validation : Apply leave-one-out cross-validation to ensure robustness ().

- Application : Predict pharmacokinetic properties (e.g., bioavailability, BBB penetration) to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in reported bioactivity data across cancer cell lines?

Methodological Answer:

- Statistical Analysis : Use ANOVA to assess variability in growth inhibition (GP%) across cell lines (e.g., GP 9.28% vs. 68.13% in renal vs. colon cancer lines ).

- Mechanistic Studies : Compare target engagement (e.g., enzyme inhibition assays) to differentiate on-target vs. off-target effects.

- Cell Line Profiling : Account for genetic diversity (e.g., HT29 colon vs. SNB-75 CNS lines) using databases like Cancer Cell Line Encyclopedia (CCLE) .

Q. What in silico strategies predict the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

- ADMET Prediction : Use tools like ADMET Predictor™ to estimate absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding).

- Molecular Dynamics (MD) : Simulate binding stability with serum proteins (e.g., albumin) to predict half-life.

- Docking Studies : Map interactions with metabolic enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .

Q. How does the pentachlorophenyl group influence electronic properties and ligand-target interactions?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO). The pentachlorophenyl group contributes to LUMO localization, enhancing electrophilic interactions (e.g., 22% contribution in Au/Tl complexes ).

- SAR Studies : Compare halogenated analogs (e.g., chloro vs. fluoro substituents) to quantify electronic effects on binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.